molecular formula C10H19N B019717 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 464-42-6

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No. B019717
CAS RN: 464-42-6
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C10H20ClN . It is a derivative of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one .

Scientific Research Applications

  • Acaricidal Activities : A derivative, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, from Artemisia iwayomogi, shows significant effectiveness against house dust mites, making it a candidate for natural acaricide production (Jeon, Kim, & Lee, 2014).

  • Chiral Solvating Agents : Exo N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamides are potential chiral solvating agents for determining enantiomeric purity in specific compounds (Kannappan, Jain, & Bedekar, 2015).

  • Synthesis of Spiro Compounds : A method for synthesizing spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines and related compounds has been demonstrated, providing chiral amine products (Grošelj, Meden, Stanovnik, & Svete, 2007).

  • Hypotensive and Bradycardiac Activities : N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 3-carboxamides exhibit notable hypotensive and bradycardiac activities, suggesting potential use in anesthesia and antiarrhythmic therapy (Ranise et al., 1982).

  • ENDOR Spectrum Analysis : The ENDOR spectrum of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione semiquinone reveals a sharp temperature variation in intensity, indicating a relationship with relaxation mechanisms (Tosa et al., 1980).

  • Synthesis of Carbocyclic Analogs : 5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one has been used in synthesizing carbocyclic analogs of prostaglandin endoperoxides (Pashkovskii et al., 2001).

  • Inhibitors of Influenza Virus : Quaternary ammonium salts based on (-)-borneol, a related compound, are effective inhibitors of the influenza A(H1N1) virus, showing promise for antiviral development (Sokolova et al., 2021).

  • Synthesis of Building Blocks : A multigram-scale synthesis of a building block nitro-imine derivative using Camphor, a related compound, has been developed for various biological and inorganic chemistry applications (Silva et al., 2020).

Safety And Hazards

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFWXZBEVCOVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954248
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

CAS RN

464-42-6, 32511-34-5
Record name endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,4R)-Born-2-ylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032511345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,4R)-born-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bornylamine (X) was recycled by first adjusting the pH of the aqueous solution of bornylamine-methane sulfonic acid (XM), obtained from the previous step, to 10-13, and then extracting the free amine into MTBE. After removal of solvent, 4.308 g of (R)-bornylamine (X) was obtained (>97% pure by 1H NMR, 92.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
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1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Reactant of Route 6
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Citations

For This Compound
36
Citations
YP Kuznetsov, EK Degtyarenko, VV Burmistrov… - Russian Journal of …, 2021 - Springer
N,N′-Disubstituted ureas and thioureas containing a lipophilic optically active natural bicyclic moiety have been synthesized by reactions of (R)-, (S)-, and (RS)-1,1,7-trimethylbicyclo[…
Number of citations: 2 link.springer.com
DA Pitushkin, VV Burmistrov, MHA Saeef… - Russian Journal of …, 2020 - Springer
A series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields …
Number of citations: 2 link.springer.com
SO Kuranov, MK Marenina, MV Khvostov, OA Luzina… - Molbank, 2023 - mdpi.com
A novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro. The synthesis of the title compound was performed from commercially available 4-…
Number of citations: 1 www.mdpi.com
ET Da Silva, A da Silva Araújo, AM Moraes… - Scientia …, 2016 - mdpi.com
Both sonochemical and classical methodologies have been employed to convert camphor, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, C 9 H 16 C=O, into a number of derivatives …
Number of citations: 26 www.mdpi.com
A Sokolova, A Pavlova, N Komarova… - Medicinal Chemistry …, 2016 - Springer
Novel derivatives of α-truxillic acid with a camphor framework were synthesized and evaluated for their in vivo analgesic activity. α-Truxillic acid derivatives were prepared via solvent-…
Number of citations: 22 link.springer.com
V Burmistrov, C Morisseau, D Karlov… - Bioorganic & medicinal …, 2020 - Elsevier
A series of inhibitors of the soluble epoxide hydrolase (sEH) containing lipophilic groups of natural origin (camphanyl, norcamphanyl, furan-2-yl) were developed. Inhibitory potency …
Number of citations: 16 www.sciencedirect.com
U Grošelj, A Golobič, K Stare, J Svete, B Stanovnik - Chirality, 2012 - Wiley Online Library
Nine novel (+)‐camphor‐derived thioureas have been prepared. 3‐((Dimethylamino)methylene)camphor (2) served as the common precursor for the preparation of both, 2‐thiourea 15, …
Number of citations: 9 onlinelibrary.wiley.com
V Burmistrov, C Morisseau, D Pitushkin, RR Fayzullin… - researchgate.net
The soluble epoxide hydrolase (sEH) is a potential target to treat cardiovascular, renal and neuronal diseases. A series of sEH inhibitors containing naturally occurring lipophilic groups (…
Number of citations: 0 www.researchgate.net
V Burmistrov, C Morisseau, D Pitushkin, RR Fayzullin… - Results in …, 2022 - Elsevier
The soluble epoxide hydrolase (sEH) is a potential target to treat cardiovascular, renal and neuronal diseases. A series of sEH inhibitors containing naturally occurring lipophilic groups (…
Number of citations: 0 www.sciencedirect.com
TC Pickel, GJ Karahalis, CT Buru… - European Journal of …, 2018 - Wiley Online Library
The synthesis of 1,4‐di‐tert‐butyl‐7‐R‐1,4,7‐triazacyclononane (tBu 2 Rtacn) derivatives through a “crab‐like” cyclization is reported. The tert‐butyl groups were cleavable with …

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